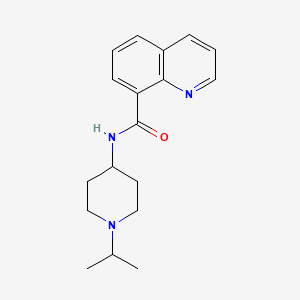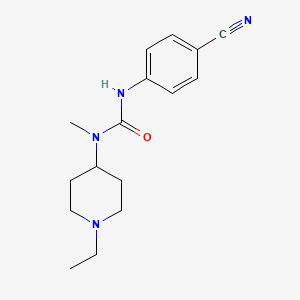
1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone, also known as PHCK, is a synthetic compound that has been extensively studied for its potential use in scientific research. PHCK is a ketone derivative of hydroxychloroquine, an antimalarial drug. PHCK has been shown to have various biochemical and physiological effects, making it a promising compound for research in the fields of pharmacology and toxicology.
作用機序
The exact mechanism of action of 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in various cellular processes. 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone has also been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the production of cytokines, which are involved in inflammation. 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone has also been shown to reduce the production of reactive oxygen species, which can cause cellular damage. Additionally, 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone has been shown to modulate the activity of certain immune cells, such as T cells and B cells.
実験室実験の利点と制限
1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone has several advantages as a compound for laboratory experiments. It is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. Additionally, 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone has been shown to have various biochemical and physiological effects, making it a promising compound for research in the fields of pharmacology and toxicology. However, one limitation of 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for research on 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone. One potential area of research is its use in the treatment of autoimmune diseases such as lupus and rheumatoid arthritis. Additionally, 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone could be studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Further research is also needed to fully understand the mechanism of action of 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone and its potential therapeutic applications.
合成法
The synthesis of 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone involves the reaction of 2-hydroxy-5-chlorobenzaldehyde with pyrrolidine and a reducing agent such as sodium borohydride. This reaction results in the formation of 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone.
科学的研究の応用
1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone has been used in various scientific research studies due to its potential therapeutic applications. It has been shown to have antimalarial properties and has been studied for its potential use in treating autoimmune diseases such as lupus and rheumatoid arthritis. 1-Pyrrolidinyl(2-hydroxy-5-chlorophenyl) ketone has also been studied for its potential use in cancer treatment as it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
(5-chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-8-3-4-10(14)9(7-8)11(15)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAUJIDSUOTARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-hydroxyphenyl)-pyrrolidin-1-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide](/img/structure/B7474578.png)






![2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)


![N-[2-(dimethylamino)-2-oxoethyl]-4-fluoro-N-methylbenzamide](/img/structure/B7474639.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7474657.png)